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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze

the immunological effects of sitravatinib, a multi-kinase inhibitor that targets TAM receptors

(Tyro3, Axl, Mer), VEGFR, and other receptor tyrosine kinases. By modulating the tumor

microenvironment (TME), sitravatinib can enhance anti-tumor immune responses, particularly

when used in combination with immune checkpoint inhibitors.[1][2][3] Flow cytometry is a

critical tool for elucidating these changes by quantifying various immune cell populations and

their activation states within tumors and peripheral blood.

Introduction to Sitravatinib's Immunomodulatory
Mechanism
Sitravatinib's primary mechanism of immunomodulation involves the inhibition of TAM

receptors, which are expressed on myeloid cells and contribute to an immunosuppressive

TME.[2][4] By blocking these receptors, sitravatinib is predicted to shift the balance from M2-

like (immunosuppressive) to M1-like (pro-inflammatory) macrophages, reduce the population of

myeloid-derived suppressor cells (MDSCs), and decrease the number of regulatory T cells

(Tregs).[3][5][6] This alteration of the TME can lead to increased infiltration and activation of

cytotoxic CD8+ T cells, thereby promoting an anti-tumor immune response.[2][7]
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Key Immune Cell Populations to Monitor
Flow cytometry analysis after sitravatinib treatment should focus on the key immune cell

populations that are known to be affected by its mechanism of action. The following table

summarizes the expected changes in various immune cell subsets based on preclinical and

clinical studies.
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Cell Population Key Markers
Expected Change

with Sitravatinib
References

T Cells

Cytotoxic T

Lymphocytes (CTLs)
CD3+, CD8+ Increase in tumor [2][7]

Helper T Cells CD3+, CD4+
Increase in tumor and

spleen
[2]

Regulatory T Cells

(Tregs)

CD3+, CD4+,

FOXP3+, CD25+
Decrease [3][6]

Activated CD8+ T

Cells

CD8+, CD45RA+,

CD62L-
Increase in blood [6]

Proliferating CD8+ T

Cells
CD8+, Ki67+ Increase in spleen [2]

Exhausted CD8+ T

Cells

CD8+, PD-1+, CTLA-

4+
Increase in tumor [2]

Myeloid Cells

Monocytic MDSCs (M-

MDSCs)

CD11b+, Ly6G-,

Ly6C+
Decrease in tumor [2]

Polymorphonuclear

MDSCs (PMN-

MDSCs)

CD11b+, Ly6G+,

Ly6C+
No significant change [2]

M1-like Macrophages
CD11b+, F4/80+,

MHCII+, CD86+
Increase in ratio to M2 [3][5]

M2-like Macrophages
CD11b+, F4/80+,

CD206+, CD163+

Decrease in ratio to

M1
[2][3][5]

Other

Natural Killer (NK)

Cells

CD3-, NK1.1+ (mice)

or CD56+ (human)

Quantification

recommended
[8]
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by sitravatinib and a

general workflow for flow cytometry analysis.
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Caption: Sitravatinib inhibits TAM receptors on myeloid cells, reducing immunosuppressive

populations and promoting anti-tumor immunity.
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Caption: General workflow for flow cytometry analysis of tumor and blood samples after

sitravatinib treatment.

Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from
Tumor Tissue
This protocol describes the dissociation of solid tumors into a single-cell suspension suitable for

flow cytometry.

Materials:

Fresh tumor tissue

RPMI 1640 medium

Fetal Bovine Serum (FBS)

Collagenase Type IV

Deoxyribonuclease I (DNase I)

70 µm and 40 µm cell strainers

Red Blood Cell (RBC) Lysis Buffer

Phosphate Buffered Saline (PBS)

Procedure:

Place the fresh tumor tissue in a sterile petri dish containing cold RPMI 1640 medium.

Mince the tissue into small pieces (1-2 mm) using a sterile scalpel.

Transfer the minced tissue to a 50 mL conical tube containing digestion buffer (RPMI 1640

with 10% FBS, 1 mg/mL Collagenase IV, and 100 U/mL DNase I).

Incubate at 37°C for 30-60 minutes with gentle agitation.
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Stop the digestion by adding an equal volume of RPMI 1640 with 10% FBS.

Filter the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.

Centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.

If significant red blood cell contamination is present, resuspend the pellet in 1-2 mL of RBC

Lysis Buffer and incubate for 5 minutes at room temperature.

Wash the cells with PBS and filter through a 40 µm cell strainer.

Centrifuge and resuspend the cell pellet in an appropriate buffer for cell counting and

subsequent staining.

Protocol 2: Immunophenotyping of Tumor-Infiltrating
Lymphocytes (TILs)
This protocol provides a general framework for staining TILs for flow cytometry analysis.

Specific antibody panels should be optimized based on the research question.

Materials:

Single-cell suspension from tumor tissue

Fc Receptor (FcR) blocking reagent (e.g., anti-CD16/32 for mouse, Fc Block for human)

Fluorochrome-conjugated antibodies against surface and intracellular markers

Viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

Fixation/Permeabilization Buffer (for intracellular staining)

Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)

Procedure:

Adjust the cell concentration to 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
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Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.

Add FcR blocking reagent and incubate for 10 minutes at 4°C.

Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes

at 4°C in the dark.

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

If not performing intracellular staining, resuspend the cells in 300 µL of Flow Cytometry

Staining Buffer containing a viability dye and proceed to acquisition.

For intracellular staining, after the surface staining wash, resuspend the cells in 100 µL of

Fixation/Permeabilization Buffer and incubate for 20 minutes at room temperature in the

dark.

Wash the cells with Permeabilization Buffer.

Add the intracellular antibody cocktail (e.g., for FOXP3, Ki67) and incubate for 30 minutes at

4°C in the dark.

Wash the cells twice with Permeabilization Buffer.

Resuspend the cells in 300 µL of Flow Cytometry Staining Buffer for acquisition.

Protocol 3: Analysis of Peripheral Blood Mononuclear
Cells (PBMCs)
This protocol outlines the analysis of immune cells from peripheral blood.

Materials:

Whole blood collected in EDTA or heparin tubes

Ficoll-Paque or other density gradient medium

PBS
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Flow cytometry antibodies and buffers as described in Protocol 2.

Procedure:

Dilute the whole blood 1:1 with PBS.

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

Carefully collect the buffy coat layer containing the PBMCs.

Wash the PBMCs twice with PBS.

Perform cell counting and proceed with the staining protocol as described in Protocol 2.

Data Analysis and Interpretation
A standardized gating strategy is crucial for reproducible results. An example gating strategy

would involve:

Gating on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

Selecting live cells based on the viability dye.

Gating on hematopoietic cells (CD45+).

Identifying major immune lineages (e.g., T cells (CD3+), myeloid cells (CD11b+)).

Further sub-gating on specific populations of interest based on the markers used in the

panel.

Statistical analysis should compare the frequencies and absolute counts of immune cell

populations between sitravatinib-treated and control groups.

Conclusion
Flow cytometry is an indispensable tool for characterizing the immunomodulatory effects of

sitravatinib. By carefully selecting antibody panels and employing standardized protocols,
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researchers can gain valuable insights into how sitravatinib reshapes the tumor

microenvironment to promote an effective anti-tumor immune response. The protocols and

information provided here serve as a foundation for designing and executing robust flow

cytometry experiments in the context of sitravatinib research and development.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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